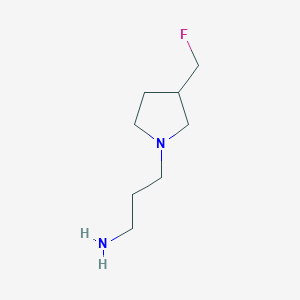

2-(3-氨基氮杂环丁-1-基)-N-乙基乙酰胺

描述

“2-(3-aminoazetidin-1-yl)ethan-1-ol” is a compound with a molecular weight of 116.16 . Another similar compound, “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” has a molecular weight of 358.19 .

Synthesis Analysis

There’s a paper that discusses the synthesis of 3-pyrrole substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation . This might provide some insights into the synthesis of similar compounds.

Molecular Structure Analysis

The InChI code for “2-(3-aminoazetidin-1-yl)acetic acid; bis(trifluoroacetic acid)” is 1S/C5H10N2O2.2C2HF3O2/c6-4-1-7(2-4)3-5(8)9;2*3-2(4,5)1(6)7/h4H,1-3,6H2,(H,8,9);2*(H,6,7) .

Chemical Reactions Analysis

The paper on the synthesis of 3-pyrrole substituted 2-azetidinones might also provide some insights into the chemical reactions involving similar compounds .

科学研究应用

抗菌活性

- 4-(取代乙基)-2-氮杂环丁酮-1-磺酸衍生物的合成和抗菌活性: 研究表明,3-氨基氮杂环丁-1-基化合物的某些衍生物,特别是(取代异硫脲)乙基基团,对多种革兰氏阴性菌表现出很强的抗菌活性。此外,发现一种乙烯异硫脲衍生物对金黄色葡萄球菌具有中等活性 (Yamashita 等,1987).

潜在抗病毒剂

- [(2′S,3′S)-双(羟甲基)氮杂环丁-1-基]嘧啶核苷的对映选择性合成: 一项研究重点关注通过 N-N 键连接到氮杂环丁环的嘧啶核苷的合成,旨在探索潜在的抗病毒剂。这些化合物代表了一类新的核苷类似物,旨在提供治疗可能性 (Hosono 等,1994).

消炎和镇痛应用

- 作为 NAAA 抑制剂的强效 α-氨基-β-内酰胺氨基酸酯: 一项研究介绍了 3-氨基氮杂环丁-2-酮衍生物作为 N-酰基乙醇胺酸酰胺酶 (NAAA) 的有效、选择性和全身活性抑制剂,表明在动物模型中具有深远的抗炎作用。这项研究表明这些化合物在治疗疼痛和炎症方面的治疗潜力 (Nuzzi 等,2016).

抗肿瘤活性

- 含有 5-氟尿嘧啶的氨基酸酯衍生物的合成和抗肿瘤活性: 这项研究重点介绍了含有 5-氟尿嘧啶的氨基酸酯衍生物的合成,显示出对白血病 HL-60 和肝癌 BEL-7402 的抑制作用。它表明这些衍生物在癌症治疗中的潜力 (Xiong 等,2009).

新型抗菌喹诺酮

- 一种具有扭曲取向的新型抗菌 8-氯喹诺酮: 该研究介绍了对革兰氏阳性菌和革兰氏阴性菌均具有有效抗菌活性的衍生物,展示了一种特定化合物与现有抗生素(如左氧氟沙星)相比对肺炎链球菌和耐甲氧西林金黄色葡萄球菌等菌株具有更强的效力 (Kuramoto 等,2003).

抗氧化活性

- 新型香豆素衍生物的抗氧化活性: 这项研究评估了合成香豆素衍生物的抗氧化特性,并将它们与已知的抗氧化剂(如抗坏血酸)进行了比较。该研究提供了对新型合成化合物的抗氧化潜力的见解 (Kadhum 等,2011).

安全和危害

作用机制

Target of Action

A similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters .

Mode of Action

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, acts as an agonist at the histamine h3 receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the histamine H3 receptor can influence the release of various neurotransmitters .

Biochemical Pathways

The histamine h3 receptor, which is the target of the related compound, is involved in several physiological processes such as sleep-wake regulation, cognition, and food intake . Therefore, it can be inferred that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide might influence these processes.

Pharmacokinetics

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism and can impact bioavailability.

Result of Action

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have an amnesic effect at a certain dosage in a social recognition test in mice , indicating its potential influence on memory processes.

属性

IUPAC Name |

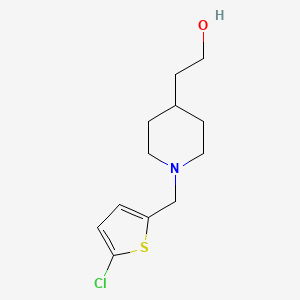

2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

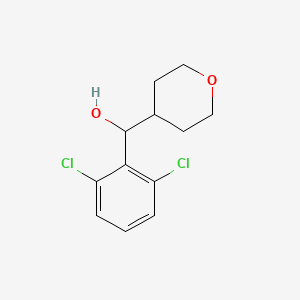

InChI=1S/C7H15N3O/c1-2-9-7(11)5-10-3-6(8)4-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCCOBBLZMMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

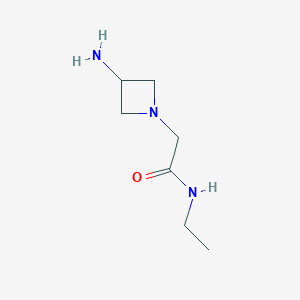

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)

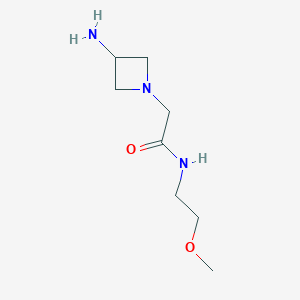

![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)

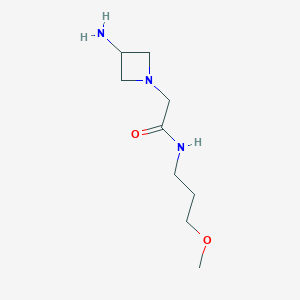

![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)